Cy5.5 Phosphoramidite

Near-infrared fluorescence In vivo imaging Oligonucleotide labeling

Post-synthetic oligo labeling suffers from low yield and stoichiometric variability. Cy5.5 Phosphoramidite enables direct 5′-terminal labeling during automated synthesis with >90% coupling efficiency, precise 1:1 stoichiometry, and stability against Arbuzov rearrangement. • 694/710 nm NIR spectral window reduces autofluorescence; • Validated FRET donor for IRDye 800CW, achieving 56-71% energy transfer; • ≥98% purity ensures reproducible probe performance. Ships at ambient temperature; store at -20°C in the dark.

Molecular Formula C55H71ClN5O3P
Molecular Weight 916.6 g/mol
Cat. No. B12384503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5.5 Phosphoramidite
Molecular FormulaC55H71ClN5O3P
Molecular Weight916.6 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCCCN2C3=C(C4=CC=CC=C4C=C3)C(C2=CC=CC=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)C)(C)C.[Cl-]
InChIInChI=1S/C55H70N5O3P.ClH/c1-39(2)60(40(3)4)64(62-38-20-36-56)63-44-32-30-43(31-33-44)57-51(61)27-14-11-19-37-59-48-35-29-42-22-16-18-24-46(42)53(48)55(7,8)50(59)26-13-10-12-25-49-54(5,6)52-45-23-17-15-21-41(45)28-34-47(52)58(49)9;/h10,12-13,15-18,21-26,28-29,34-35,39-40,43-44H,11,14,19-20,27,30-33,37-38H2,1-9H3;1H
InChIKeyGECQYBXOGKSPTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy5.5 Phosphoramidite Technical Specification and Baseline Photophysical Properties for Procurement Decisions


Cy5.5 Phosphoramidite is a cyanine-based fluorescent building block for automated solid-phase oligonucleotide synthesis, enabling direct 5′-terminal labeling of DNA, RNA, or modified nucleic acids during synthesis rather than through post-synthetic conjugation. The compound belongs to the tricarbocyanine subclass with extended π-conjugation that shifts its spectral maxima to the near-infrared (NIR) region. Key baseline photophysical parameters derived from vendor technical datasheets include: absorption maximum (λabs) = 694 nm, emission maximum (λem) = 710 nm, extinction coefficient (ε) = 198,000 M⁻¹cm⁻¹, and fluorescence quantum yield (Φ) = 0.2 [1]. The phosphoramidite functional group enables direct coupling to the 5′-hydroxyl of support-bound oligonucleotides under standard automated synthesis conditions, eliminating the need for post-synthetic amine-reactive conjugation steps. The compound is supplied as a solid requiring storage at -20°C in the dark, with a typical shelf life of 12 months from receipt [1].

Why Cy5.5 Phosphoramidite Cannot Be Substituted by Cy5, Alexa Fluor 647, or Generic NIR Phosphoramidites


Cy5.5 Phosphoramidite occupies a narrow but critical spectral window between Cy5 (λabs/λem ≈ 646/662 nm) and Cy7 (λabs/λem ≈ 750/773 nm), with its 710 nm emission positioned at the threshold of the tissue NIR optical window where hemoglobin and water absorption minima coincide. Substituting Cy5.5 with Cy5 shifts excitation/emission ~50 nm toward the visible region, increasing autofluorescence background and reducing tissue penetration depth—a documented limitation for in vivo applications [1]. Conversely, Cy7 substitution shifts emission beyond optimal silicon CCD detector sensitivity ranges and introduces greater susceptibility to photodegradation. Alexa Fluor 647, while spectrally similar to Cy5.5 in absorption (≈650 nm), emits at ~668 nm, representing a ~42 nm blue shift that places its emission outside the 700–900 nm tissue-transparency window . Quasar 705 offers a closer spectral match (λem = 705–706 nm) but differs in extinction coefficient (ε ≈ 206,000–211,000 M⁻¹cm⁻¹) and lacks the extensive peer-reviewed application validation available for Cy5.5 in FRET-based probe designs . Critically, Cy5.5 is a validated FRET donor paired with IRDye 800CW, achieving 56–71% energy transfer efficiency in oligonucleotide-based biosensors—a pairing for which Cy5 and Alexa Fluor 647 are spectrally mismatched [2].

Quantitative Evidence for Cy5.5 Phosphoramidite Differentiation: Head-to-Head Spectral, Photostability, and Performance Data


Spectral Offset from Cy5 Enables Reduced Autofluorescence and Enhanced Tissue Penetration

Cy5.5 Phosphoramidite exhibits a 48 nm red-shifted absorption maximum (694 nm) and a 48 nm red-shifted emission maximum (710 nm) compared to Cy5 Phosphoramidite (λabs = 646 nm, λem = 662 nm). This spectral separation shifts Cy5.5-labeled probes into the near-infrared (NIR) tissue transparency window (700–900 nm), where hemoglobin and water absorption coefficients are minimal, enabling tissue penetration depths of up to 15 cm—a property not achievable with Cy5-labeled constructs [1]. The longer emission wavelength also reduces autofluorescence background from endogenous fluorophores, improving signal-to-background ratios in cellular and tissue imaging applications.

Near-infrared fluorescence In vivo imaging Oligonucleotide labeling

FRET Donor Validation with IRDye 800CW Demonstrates 56–71% Energy Transfer Efficiency

Cy5.5 Phosphoramidite has been experimentally validated as a FRET donor when paired with IRDye 800CW as the acceptor in oligonucleotide-based molecular probes. In a hairpin probe configuration, FRET efficiency was measured at 56%; in a duplex DNA probe configuration (10 base-pair separation), FRET efficiency reached 71% [1]. This established donor-acceptor pairing enables precise ratiometric fluorescence measurements for transcription factor binding detection, a capability not achievable with Cy5 (λem 662 nm) paired with IRDye 800CW (λabs 774 nm) due to insufficient spectral overlap between Cy5 emission and IRDye 800CW absorption.

FRET Biosensors Transcription factor imaging

Enhanced Photostability of Cy5.5-COT Triplet-State Quencher Conjugates: 50-Fold Increase in Emitted Photons

When conjugated to cyclooctatetraene (COT) as a triplet-state quencher, Cy5.5 exhibits a 50-fold increase in the number of photons emitted before entering a dark state compared to unmodified Cy5.5. Specifically, Cy5.5-COT molecules can be continuously imaged for approximately 3 minutes at a signal-to-noise ratio (SNR) exceeding 7:1 [1]. This enhancement substantially exceeds the photostability improvements observed for shorter-wavelength cyanine dyes such as Cy3 and Cy5 when modified with COT, and establishes Cy5.5-COT as a viable candidate for extended single-molecule tracking and super-resolution microscopy applications.

Photostability Single-molecule imaging Cyanine dye chemistry

Synthesis Efficiency: 5′-Terminal Phosphoramidite Coupling Enables >90% Labeling Efficiency Without Post-Synthetic Conjugation

Cy5.5 Phosphoramidite enables direct 5′-terminal labeling during automated solid-phase oligonucleotide synthesis with coupling efficiencies typically exceeding 90% under standard synthesis conditions. The phosphoramidite group is attached to a secondary carbon atom, which confers enhanced stability against Arbuzov rearrangement and maintains consistent coupling performance during extended storage in automated synthesizer lines . This contrasts with post-synthetic labeling approaches using NHS ester or maleimide conjugates, which typically achieve lower overall yields (50–80%) due to additional purification steps and incomplete conjugation reactions, and which are not compatible with 5′-specific labeling of support-bound oligonucleotides.

Solid-phase synthesis Oligonucleotide labeling Automated DNA synthesis

Distinct Extinction Coefficient and Quantum Yield Profile Differentiates Cy5.5 from Quasar 705 and Alexa Fluor 647

Cy5.5 Phosphoramidite exhibits an extinction coefficient of 198,000 M⁻¹cm⁻¹ and quantum yield of 0.20, yielding a relative brightness (ε × Φ) of 39,600. Quasar 705, a spectrally similar alternative (λabs/λem = 690/705 nm), has a slightly higher extinction coefficient of 206,000–211,000 M⁻¹cm⁻¹ but its quantum yield is not publicly disclosed, making brightness comparisons incomplete . Alexa Fluor 647 (λabs/λem ≈ 651/667 nm) has a substantially higher extinction coefficient (239,000–270,000 M⁻¹cm⁻¹) and higher quantum yield (~0.33), yielding a brightness of ~79,000–89,000, but its blue-shifted emission (667 nm vs. 710 nm) places it outside the optimal NIR tissue window . Cy5 (λabs/λem = 646/662 nm) has ε = 250,000 M⁻¹cm⁻¹ and Φ = 0.20–0.27, yielding brightness of 50,000–67,500, but its visible-region emission suffers from higher autofluorescence background [1].

Fluorescence brightness Spectrophotometry Multiplex assay design

Cy5.5 Phosphoramidite: Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Data


In Vivo NIR Fluorescence Imaging and Small Animal Biodistribution Studies

Cy5.5 Phosphoramidite-labeled oligonucleotides are optimal for small animal in vivo fluorescence imaging and biodistribution studies where deep tissue penetration and minimal autofluorescence are critical. The 48 nm red shift in emission relative to Cy5 (710 nm vs. 662 nm) positions Cy5.5 within the 700–900 nm NIR tissue transparency window, enabling detection through up to 15 cm of tissue with reduced hemoglobin/water absorption and lower endogenous autofluorescence [1]. Cy5.5 is the preferred choice over Cy5 (insufficient NIR penetration) and Cy7 (excessive red shift beyond optimal CCD sensitivity) for imaging depths that require NIR but not extreme NIR-II wavelengths. The 5′-terminal labeling provided by the phosphoramidite format ensures defined stoichiometry and site-specificity essential for reproducible pharmacokinetic and biodistribution measurements.

FRET-Based Ratiometric Biosensors for Transcription Factor Activity Monitoring

Cy5.5 Phosphoramidite is the validated FRET donor for pairing with IRDye 800CW in hairpin and duplex oligonucleotide probes designed for transcription factor activity imaging. The documented FRET efficiencies of 56% (hairpin) and 71% (duplex) provide quantitative benchmarks for assay development [1]. This donor-acceptor pair enables precise ratiometric fluorescence measurements that normalize for probe concentration and instrument variability—a capability not achievable with Cy5/IRDye 800CW due to insufficient spectral overlap between Cy5 emission (662 nm) and IRDye 800CW absorption (774 nm). The phosphoramidite format allows precise incorporation of Cy5.5 at the 3′-end or internal positions during solid-phase synthesis, enabling controlled donor-acceptor separation distances critical for FRET optimization.

Single-Molecule Fluorescence and Super-Resolution Microscopy with COT-Conjugated Cy5.5

For single-molecule fluorescence tracking and super-resolution microscopy applications requiring extended observation of NIR-labeled biomolecules, Cy5.5 (and particularly Cy5.5-COT conjugates) provides a 50-fold increase in emitted photons compared to unmodified Cy5.5, enabling continuous imaging for approximately 3 minutes at SNR >7:1 [1]. This photostability enhancement substantially exceeds that of shorter-wavelength cyanine dyes and positions Cy5.5 as the cyanine of choice for NIR single-molecule studies where Cy7 (70-fold enhancement) may be spectrally too red-shifted for available detection optics. The phosphoramidite format enables site-specific incorporation of Cy5.5 into DNA/RNA constructs for studying nucleic acid-protein interactions at the single-molecule level.

High-Throughput Oligonucleotide Probe Production Requiring Defined 5′-Terminal Labeling

Cy5.5 Phosphoramidite is the preferred format for high-throughput production of 5′-labeled oligonucleotide probes in automated synthesizer workflows. The direct phosphoramidite coupling approach achieves coupling efficiencies typically exceeding 90%, compared to the 50–80% overall yields typical of post-synthetic NHS ester or maleimide conjugation methods that require additional purification steps [1]. The attachment of the phosphoramidite group to a secondary carbon atom confers enhanced stability against Arbuzov rearrangement, maintaining consistent coupling performance during extended storage in automated synthesizer lines. This format is essential for applications requiring precise 1:1 labeling stoichiometry at the 5′-terminus, including qPCR probes, molecular beacons, and microarray capture oligonucleotides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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